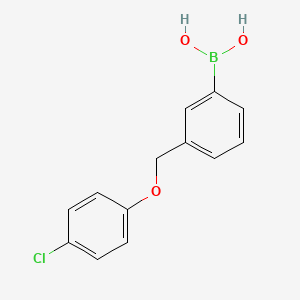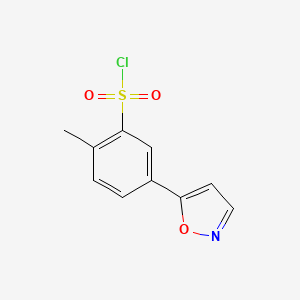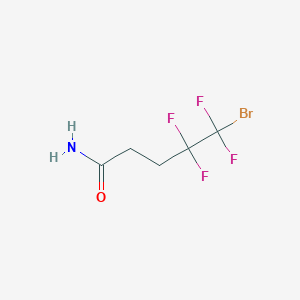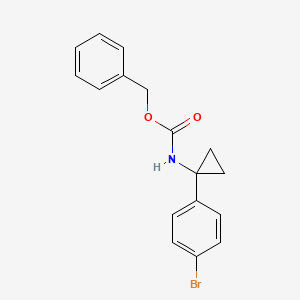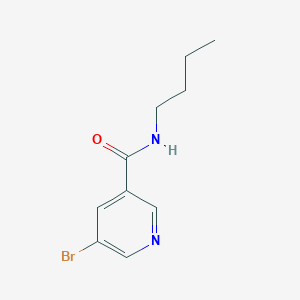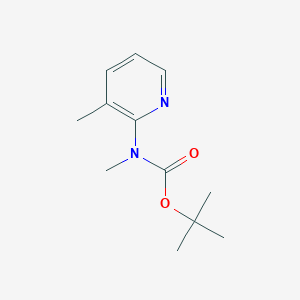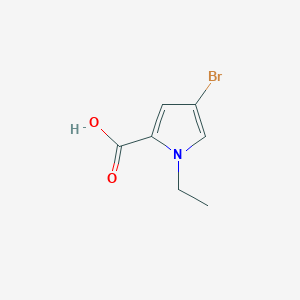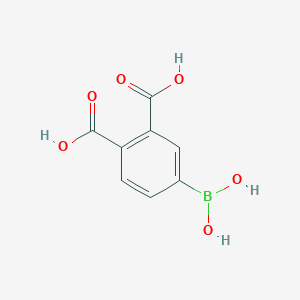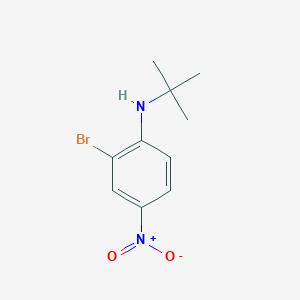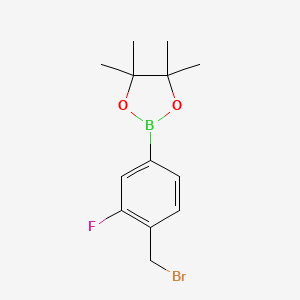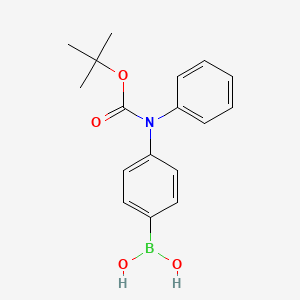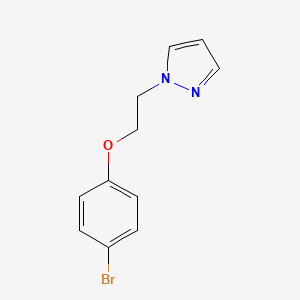![molecular formula C10H10BrIN2O B1522772 4-Brom-2-(tert-Butyl)-6-iodooxazolo[4,5-c]pyridin CAS No. 1305325-02-3](/img/structure/B1522772.png)
4-Brom-2-(tert-Butyl)-6-iodooxazolo[4,5-c]pyridin
Übersicht
Beschreibung
4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine is a useful research compound. Its molecular formula is C10H10BrIN2O and its molecular weight is 381.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Medizinische Chemie
Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Ihre Halogenatome machen sie zu einem geeigneten Kandidaten für Kreuzkupplungsreaktionen, wie z. B. die Suzuki-Miyaura-Kupplung , die für die Konstruktion komplexer Moleküle für pharmazeutische Anwendungen von entscheidender Bedeutung ist. In der medizinischen Chemie kann sie zur Synthese einer breiten Palette bioaktiver Moleküle verwendet werden, die möglicherweise zu neuen Behandlungen von Krankheiten führen.
Pharmakologie
In der Pharmakologie ist die Kernstruktur dieser Verbindung mit Diazinen verwandt, die für ihre breiten pharmakologischen Aktivitäten bekannt sind, darunter antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften . Forscher können die Verbindung modifizieren, um diese Aktivitäten zu verstärken oder neue therapeutische Anwendungen zu entdecken.
Materialwissenschaften
Die robuste Struktur der Verbindung kann in Materialien für elektronische oder photonische Anwendungen integriert werden. Ihre Fähigkeit, an der Bildung polynuklearer Komplexe mit Metallionen teilzunehmen, macht sie zu einem Kandidaten für die Entwicklung neuer fluoreszierender Materialien oder Komponenten in der supramolekularen Chemie .
Industrielle Anwendungen
Industriell könnte diese Verbindung bei der Synthese von Feinchemikalien eingesetzt werden, die für die Herstellung von Agrochemikalien, Farbstoffen und pharmakologisch aktiven Verbindungen von entscheidender Bedeutung sind . Ihre halogenierte Natur ermöglicht eine weitere Funktionalisierung und macht sie zu einem wertvollen Baustein.
Wirkmechanismus
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of carbon–carbon bonds .
Eigenschaften
IUPAC Name |
4-bromo-2-tert-butyl-6-iodo-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIN2O/c1-10(2,3)9-14-7-5(15-9)4-6(12)13-8(7)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQNSJIZUKTZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N=C(C=C2O1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181353 | |
| Record name | Oxazolo[4,5-c]pyridine, 4-bromo-2-(1,1-dimethylethyl)-6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305325-02-3 | |
| Record name | Oxazolo[4,5-c]pyridine, 4-bromo-2-(1,1-dimethylethyl)-6-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolo[4,5-c]pyridine, 4-bromo-2-(1,1-dimethylethyl)-6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


